Ethyl 2-benzoyl-3-(dimethylamino)acrylate
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Overview
Description
Ethyl 2-benzoyl-3-(dimethylamino)acrylate is an organic compound with the molecular formula C14H17NO3. It is known for its unique structure, which includes an ester group, a benzoyl group, and a dimethylamino group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-benzoyl-3-(dimethylamino)acrylate can be synthesized through a multi-step process involving the reaction of ethyl acrylate with benzoyl chloride and dimethylamine. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for temperature and pH control is common to maintain consistent product quality. The final product is purified through distillation or recrystallization techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoyl-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-benzoyl-3-(dimethylamino)acrylate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-benzoyl-3-(dimethylamino)acrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoyl and dimethylamino components, which can then interact with biological molecules. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the dimethylamino group can act as a nucleophile in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethyl acrylate: Similar in structure but lacks the benzoyl group.
Ethyl 3-(dimethylamino)acrylate: Similar but with different substitution patterns on the acrylate group.
Uniqueness
Ethyl 2-benzoyl-3-(dimethylamino)acrylate is unique due to the presence of both the benzoyl and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl (Z)-2-benzoyl-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14(17)12(10-15(2)3)13(16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFKACALUIUGHN-BENRWUELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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